Insulin glargine

Vue d'ensemble

Description

Insulin glargine is a long-acting form of insulin used for the treatment of hyperglycemia in individuals with diabetes mellitus, both Type 1 and Type 2 . It is designed to mimic the basal levels of insulin in the body, providing a steady release of insulin over a 24-hour period . This modified form of insulin helps to maintain stable blood glucose levels between meals and overnight .

Méthodes De Préparation

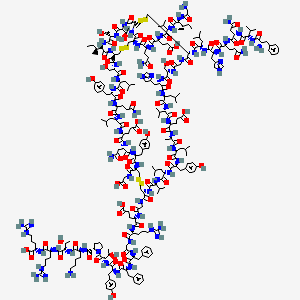

Synthetic Routes and Reaction Conditions: Insulin glargine is synthesized using recombinant DNA technology. The process involves the insertion of the human insulin gene into a bacterial or yeast host, which then produces the insulin protein . The insulin protein is then modified to create this compound by adding two arginine molecules to the C-terminus of the B-chain and replacing asparagine with glycine at position A21 .

Industrial Production Methods: The industrial production of this compound involves high-density fermentation of recombinant Escherichia coli or Saccharomyces cerevisiae cells . The cells are lysed to release the insulin precursor, which is then purified using chromatographic techniques such as cation exchange chromatography and reverse-phase high-performance liquid chromatography . The final product is obtained through enzymatic digestion and refolding of the insulin precursor .

Analyse Des Réactions Chimiques

Types of Reactions: Insulin glargine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol or sodium borohydride.

Major Products: The major products formed from these reactions include modified insulin analogs with altered pharmacokinetic and pharmacodynamic properties .

Applications De Recherche Scientifique

Indications and Usage

Insulin glargine is primarily indicated for:

- Type 1 Diabetes : It is used alongside rapid-acting insulins to manage blood glucose levels effectively. Patients with type 1 diabetes require both basal and bolus insulin to mimic physiological insulin secretion .

- Type 2 Diabetes : this compound is often initiated when oral antidiabetic medications fail to achieve adequate glycemic control. It can be used alone or in combination with other diabetes medications .

- Gestational Diabetes : Although not FDA-approved for use during pregnancy, this compound may be considered when lifestyle modifications are insufficient .

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of this compound reveals a gradual absorption and a steady release of insulin over time, minimizing peaks in insulin levels that can lead to hypoglycemia. Studies have shown that it provides superior glycemic control compared to traditional insulins like NPH (Neutral Protamine Hagedorn) while reducing the incidence of nocturnal hypoglycemia .

Glycemic Control

Numerous clinical trials have demonstrated the efficacy of this compound in achieving target glycemic levels. For instance:

- A study comparing this compound with NPH showed that patients using this compound experienced a greater reduction in fasting plasma glucose levels (−2.2 mmol/L) and improved overall glycemic variability .

- In pediatric populations, this compound was found to provide comparable glycemic control to NPH while maintaining similar rates of hypoglycemia .

Weight Management

This compound has been associated with weight gain; however, this effect is generally modest. A long-term study reported an average weight gain of approximately 2 kg over 39 months among patients using this compound in combination with oral antidiabetic agents .

Case Study 1: Type 1 Diabetes Management

A patient with type 1 diabetes was transitioned from NPH insulin to this compound. Over six months, the patient achieved significant improvements in HbA1c levels (from 8.5% to 7.0%) and reported fewer hypoglycemic episodes during the night .

Case Study 2: Type 2 Diabetes Treatment

In another case involving a patient with uncontrolled type 2 diabetes on multiple oral medications, the introduction of this compound led to a reduction in HbA1c from 9.5% to 7.8% within three months, alongside improved fasting blood glucose levels . This highlights the effectiveness of this compound as an adjunct therapy when other medications fail.

Mécanisme D'action

Insulin glargine exerts its effects by binding to the insulin receptor, a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units . Upon binding, it activates the receptor’s tyrosine kinase activity, leading to the phosphorylation of downstream signaling molecules . This activation promotes glucose uptake into cells, glycogen synthesis, and inhibition of hepatic glucose production . This compound also enhances protein synthesis and inhibits lipolysis and proteolysis .

Comparaison Avec Des Composés Similaires

Insulin detemir: Another long-acting insulin analog with a different mechanism of action and pharmacokinetic profile.

Neutral protamine Hagedorn (NPH) insulin: An intermediate-acting insulin with a shorter duration of action compared to insulin glargine.

Insulin degludec: A newer long-acting insulin analog with an ultra-long duration of action.

Uniqueness of this compound: this compound is unique due to its ability to form microprecipitates upon subcutaneous injection, which allows for a slow and steady release of insulin over 24 hours . This property provides a more stable and predictable glucose-lowering effect compared to other long-acting insulins .

Activité Biologique

Insulin glargine, a long-acting insulin analog, is widely used in the management of diabetes mellitus. Its unique structure and pharmacological properties contribute to its effectiveness in glycemic control. This article delves into the biological activity of this compound, focusing on its receptor interactions, metabolic pathways, and clinical implications.

Structural Characteristics

This compound differs from human insulin by two modifications:

- Substitution : The asparagine at position 21 of the A chain is replaced with glycine.

- Extension : The B chain is extended by two arginine residues at the carboxy-terminal end.

These changes result in a shift of the isoelectric point from pH 5.4 to 6.7, which affects its solubility and pharmacokinetics. After subcutaneous injection, this compound precipitates at the injection site due to its low solubility at physiological pH, leading to a slow release into circulation .

Metabolism and Pharmacodynamics

Upon administration, this compound is metabolized into two main active metabolites:

- M1 ([Gly A21]insulin)

- M2 ([Gly A21, des-Thr B30]insulin)

Research indicates that these metabolites have a reduced affinity for insulin-like growth factor 1 receptor (IGF-1R) compared to this compound itself, which suggests a lower potential for mitogenic activity while maintaining effective glycemic control . In vitro studies have shown that this compound exhibits a higher affinity for IGF-1R than human insulin, leading to concerns about its mitogenic potential in certain cell types .

Biological Activity and Receptor Binding

The biological activity of this compound can be summarized as follows:

| Activity | This compound | Human Insulin | M1 Metabolite | M2 Metabolite |

|---|---|---|---|---|

| Affinity for IR-A | Higher | Baseline | Lower | Lower |

| Affinity for IGF-1R | Higher (1.4x - 12x) | Baseline | Significantly lower | Significantly lower |

| Mitogenic Activity | Moderate | Low | Low | Low |

| Glycemic Control | Effective | Effective | Effective | Effective |

This compound acts as a full agonist of the insulin receptor (IR), demonstrating similar glucose-lowering effects compared to human insulin but with a prolonged action profile due to its unique pharmacokinetics .

Clinical Studies and Case Reports

Clinical studies have consistently demonstrated the efficacy of this compound in achieving glycemic targets with a lower incidence of hypoglycemia compared to NPH insulin. For instance:

- A study published in Diabetologia reported that patients using this compound experienced fewer hypoglycemic events while maintaining similar glycemic control compared to those using NPH .

- Another clinical trial highlighted that when used as an add-on therapy in type 2 diabetes patients, this compound significantly improved HbA1c levels without increasing the risk of hypoglycemia .

Safety Profile and Long-term Effects

Long-term studies have evaluated the safety profile of this compound. A two-year carcinogenicity study in rats showed no significant tumor-promoting activity associated with the compound, suggesting a favorable safety profile for chronic use . However, ongoing surveillance is necessary to monitor any potential long-term effects related to IGF-1R activation.

Propriétés

IUPAC Name |

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-(carboxymethylcarbamoyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C267H404N72O78S6/c1-29-137(23)212(330-199(355)109-269)260(412)334-211(136(21)22)256(408)305-166(79-86-206(365)366)226(378)298-163(75-82-196(273)352)230(382)326-190-122-421-422-123-191-251(403)322-185(117-341)249(401)312-170(94-129(7)8)234(386)313-176(101-146-57-65-152(346)66-58-146)237(389)299-161(73-80-194(271)350)227(379)308-169(93-128(5)6)232(384)301-165(78-85-205(363)364)229(381)320-182(107-197(274)353)244(396)316-178(103-148-61-69-154(348)70-62-148)240(392)325-188(222(374)290-115-207(367)368)120-418-420-121-189(221(373)288-112-200(356)294-160(76-83-203(359)360)225(377)297-157(53-42-88-284-265(276)277)219(371)287-113-201(357)295-174(99-144-48-36-32-37-49-144)236(388)315-175(100-145-50-38-33-39-51-145)239(391)317-179(104-149-63-71-155(349)72-64-149)247(399)338-216(142(28)345)263(415)339-91-45-56-193(339)254(406)302-158(52-40-41-87-268)231(383)336-214(140(26)343)261(413)303-159(54-43-89-285-266(278)279)224(376)306-167(264(416)417)55-44-90-286-267(280)281)328-258(410)210(135(19)20)333-245(397)172(96-131(11)12)310-238(390)177(102-147-59-67-153(347)68-60-147)314-233(385)168(92-127(3)4)307-217(369)139(25)293-223(375)164(77-84-204(361)362)304-255(407)209(134(17)18)332-246(398)173(97-132(13)14)311-242(394)181(106-151-111-283-126-292-151)319-248(400)184(116-340)296-202(358)114-289-220(372)187(119-419-423-124-192(327-252(190)404)253(405)337-215(141(27)344)262(414)323-186(118-342)250(402)335-213(138(24)30-2)259(411)329-191)324-235(387)171(95-130(9)10)309-241(393)180(105-150-110-282-125-291-150)318-228(380)162(74-81-195(272)351)300-243(395)183(108-198(275)354)321-257(409)208(133(15)16)331-218(370)156(270)98-143-46-34-31-35-47-143/h31-39,46-51,57-72,110-111,125-142,156-193,208-216,340-349H,29-30,40-45,52-56,73-109,112-124,268-270H2,1-28H3,(H2,271,350)(H2,272,351)(H2,273,352)(H2,274,353)(H2,275,354)(H,282,291)(H,283,292)(H,287,371)(H,288,373)(H,289,372)(H,290,374)(H,293,375)(H,294,356)(H,295,357)(H,296,358)(H,297,377)(H,298,378)(H,299,389)(H,300,395)(H,301,384)(H,302,406)(H,303,413)(H,304,407)(H,305,408)(H,306,376)(H,307,369)(H,308,379)(H,309,393)(H,310,390)(H,311,394)(H,312,401)(H,313,386)(H,314,385)(H,315,388)(H,316,396)(H,317,391)(H,318,380)(H,319,400)(H,320,381)(H,321,409)(H,322,403)(H,323,414)(H,324,387)(H,325,392)(H,326,382)(H,327,404)(H,328,410)(H,329,411)(H,330,355)(H,331,370)(H,332,398)(H,333,397)(H,334,412)(H,335,402)(H,336,383)(H,337,405)(H,338,399)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,416,417)(H4,276,277,284)(H4,278,279,285)(H4,280,281,286)/t137-,138-,139-,140+,141+,142+,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCFEDIXXNGUNL-RFKWWTKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C267H404N72O78S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6063 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Insulin glargine binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signalling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism. Insulin glargine is completely soluble at pH 4, the pH of administered solution, and has low solubility at physiological pH 7.4. Upon subcuteous injection, the solution is neutralized resulting in the formation of microprecipitates. Small amounts of insulin glargine are released from microprecipitates giving the drug a relatively constant concentration over time profile over 24 hours with no pronounced peak. This release mechanism allows the drug to mimic basal insulin levels within the body. | |

| Record name | Insulin glargine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

160337-95-1 | |

| Record name | Insulin glargine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160337951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Insulin glargine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 160337-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.